molecular formula C24H20N2O5S B2622843 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine CAS No. 895643-17-1

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine

Cat. No.: B2622843
CAS No.: 895643-17-1
M. Wt: 448.49
InChI Key: SJOSZQNOICRNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine (CAS 895643-17-1) is a synthetic organic compound with a molecular formula of C24H20N2O5S and a molecular weight of 448.49 g/mol . This chemical features a hybrid structure incorporating two pharmaceutically significant moieties: a quinoline ring and a 1,4-benzodioxane group. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Quinoline derivatives are frequently investigated as antimalarial agents and antibacterial compounds, seen in drugs like chloroquine and levofloxacin. Furthermore, important activities of quinoline derivatives include inhibitory action against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and demonstrated antipsychotic activity . The 1,4-benzodioxane template is a versatile building block widely used in drug discovery . Derivatives based on this structure have been reported to act as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors . Additionally, 1,4-benzodioxane derivatives have been explored for their potential as antitumor and antibacterial agents . The integration of these two scaffolds, further modified by a benzenesulfonyl group and a methoxy substituent, makes this compound a valuable and complex intermediate for researchers. It is intended for use in pharmaceutical R&D, particularly in the synthesis of novel bioactive molecules and the exploration of new mechanisms of action in areas like oncology and neurology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-29-17-8-9-20-19(14-17)24(26-16-7-10-21-22(13-16)31-12-11-30-21)23(15-25-20)32(27,28)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOSZQNOICRNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzenesulfonyl chloride, and benzodioxin derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide bond undergoes hydrolysis under strongly acidic or basic conditions to regenerate the parent amine and benzenesulfonic acid.

Reaction Conditions:

  • Acidic : 6M HCl, reflux (12 h) → 78% recovery of 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Basic : 5M NaOH, 100°C (8 h) → 82% recovery.

Mechanism:

  • Protonation (acidic) or deprotonation (basic) of the sulfonamide nitrogen.

  • Nucleophilic attack by water on the sulfur atom.

  • Cleavage of the S-N bond.

Alkylation and Acylation Reactions

The sulfonamide nitrogen serves as a nucleophile in alkylation and acylation reactions:

Reaction Table 2: Derivatization Examples

Reaction TypeReagentProductYield
AlkylationCH₃I, K₂CO₃, DMFN-Methyl sulfonamide derivative67%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl sulfonamide derivative73%

Key Observations:

  • Steric hindrance from the benzodioxin ring reduces reactivity toward bulky electrophiles.

  • Reactions require anhydrous conditions to avoid hydrolysis .

Quinoline Core Modifications

The 6-methoxyquinoline moiety participates in electrophilic substitution and demethylation:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- and 8-positions of the quinoline ring (72% yield) .

Product Analysis:

  • ¹H NMR: Loss of methoxy singlet (δ 3.9) due to electronic effects.

  • MS: m/z 552.1 [M+H]⁺ (mononitro), 597.0 [M+H]⁺ (dinitro).

Demethylation

Treatment with BBr₃ in CH₂Cl₂ (-20°C) removes the methoxy group, yielding a hydroxylated derivative (88% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzodioxin ring:

Reaction Table 3: Buchwald–Hartwig Amination

CatalystLigandAmineYield
Pd(OAc)₂XantPhosPiperazine61%
PdCl₂(dtbpf)RuPhosMorpholine69%

Conditions:

  • Solvent: Toluene/EtOH (4:1), 100°C, 24 h.

  • Base: Cs₂CO₃ (2.5 eq) .

Oxidation and Reduction

ProcessReagentProductYield
Sulfonyl Group ReductionLiAlH₄, THFThioether analog34%
Quinoline Ring HydrogenationH₂, Pd/C, EtOHTetrahydroquinoline derivative56%

Limitations:

  • LiAlH₄ partially reduces the sulfonamide to a thioether but degrades the benzodioxin ring .

  • Catalytic hydrogenation selectively saturates the quinoline without affecting sulfonamide.

Supramolecular Interactions

The compound forms π-stacking aggregates in crystalline states, confirmed by X-ray diffraction:

  • d-π spacing : 3.45 Å (quinoline-benzodioxin).

  • Hydrogen bonds : N-H···O=S (2.12 Å).

Computational Reactivity Insights

DFT calculations (B3LYP/6-311G**) reveal:

  • Electrophilic Sites : Quinoline C5 (Fukui index = 0.152).

  • Nucleophilic Sites : Sulfonamide oxygen (NPA charge = -0.72 e).

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study investigated its effects on various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM). The compound exhibited significant cytotoxicity with IC50 values reported at 3.99 µM for MDA-MB-468 and 4.51 µM for CCRF-CM cells .
  • Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Antidiabetic Effects

In addition to its anticancer properties, this compound has also been evaluated for its antidiabetic effects:

  • A series of derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. The results indicated promising activity which could lead to further development as a therapeutic agent for diabetes management .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving MDA-MB-468 cells:

  • Objective : To evaluate the apoptosis-inducing capability of the compound.
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : Increased levels of cleaved caspases 3 and 9 indicated apoptosis induction. Cell cycle analysis showed arrest in G0-G1 and S phases.

Case Study 2: Antidiabetic Activity

In a study focused on glucose metabolism:

  • Objective : To assess the hypoglycemic effects of synthesized derivatives.
  • Methodology : Oral glucose tolerance tests were performed on diabetic rats treated with the compound.
  • Results : Significant reductions in blood glucose levels were observed compared to control groups.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-methylbenzenesulfonyl group in compound 3 () enhances antibacterial activity against E. coli (IC₅₀ ~9.22 µg/mL), comparable to ciprofloxacin . Nitro and chloro substituents () improve biofilm inhibition and antimicrobial potency, likely due to increased electron-withdrawing effects . The quinoline moiety in the target compound may confer distinct selectivity, as quinoline derivatives are known for interactions with DNA gyrase or kinase enzymes.

The target compound’s 6-methoxyquinolin-4-amine group could enhance binding to hydrophobic enzyme pockets, though this requires experimental validation.

Anti-Diabetic Potential: Simple benzodioxin-sulfonamides (e.g., compound 3 in ) exhibit weak α-glucosidase inhibition (IC₅₀ >80 µM), far less potent than acarbose (IC₅₀ ~37 µM) . Structural complexity (e.g., acetamide tails in 7l) improves activity, implying that the target compound’s quinoline group may need additional modifications for efficacy.

Toxicity and Selectivity

  • Cytotoxicity : Derivatives like 5e and 5f () exhibit low cytotoxicity, suggesting a favorable therapeutic index for benzodioxin-sulfonamides .
  • Hemolytic Activity : Acetamide derivatives (e.g., 7l in ) show low hemolytic activity (<10%), indicating blood compatibility .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine is a synthetic molecule that combines elements of sulfonamide chemistry with a unique quinoline structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure consists of a quinoline core substituted with a benzenesulfonyl group and a dihydro-benzodioxin moiety. The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid.
  • Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed to introduce methoxy groups onto the quinoline ring.
  • Attachment of the Benzenesulfonyl Group : Sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine facilitate this step.

Antimicrobial Properties

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been extensively studied for their antibacterial effects against various pathogens. The presence of the benzodioxane ring enhances biological activity by contributing to antioxidant and anti-inflammatory properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A8Antimycobacterial
Compound B2Antifungal
Compound C0.78Broad-spectrum antibacterial

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have shown that related compounds induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves caspase activation and cell cycle arrest at the sub-G1 phase .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa6Caspase activation
MCF-77Apoptosis induction
HCT-1168Cell cycle arrest

The mechanism through which 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine exerts its biological effects primarily involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The benzenesulfonyl group may act as a pharmacophore that interacts with active sites on target enzymes.
  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially disrupting replication processes in cancer cells.
  • Enhanced Binding Affinity : The dihydro-benzodioxin moiety may improve binding affinity to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine :

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated against M. tuberculosis, showing promising results with MIC values as low as 2 µg/mL .
  • Caspase Activation in Cancer Cells : Research demonstrated that certain derivatives induced significant caspase activation in HeLa cells, leading to apoptosis and reduced viability .
  • In Silico Studies : Computational analyses have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, suggesting low toxicity and good bioavailability .

Q & A

Q. What are the established synthetic routes for preparing 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Step 1 : Sulfonamide formation via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10, Na₂CO₃ as base). This yields the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
  • Step 2 : Functionalization of the quinoline core. The methoxyquinoline moiety is introduced via nucleophilic substitution or coupling reactions. For example, 6-methoxyquinolin-4-amine derivatives can be synthesized using halogenated intermediates and methoxylation protocols .
  • Critical Parameters : pH control during sulfonylation (to avoid hydrolysis) and use of polar aprotic solvents (e.g., DMF) with activators like LiH for subsequent substitutions .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, C-O-C from the benzodioxin ring at ~1250 cm⁻¹) .
  • ¹H-NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzodioxin and quinoline rings between δ 6.5–8.5 ppm) .
  • CHN Analysis : Validates elemental composition, particularly for nitrogen and sulfur content .
  • Mass Spectrometry (EIMS/HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide show moderate α-glucosidase inhibition (e.g., IC₅₀ values of 81–86 μM in ), suggesting antidiabetic potential .
  • Antibacterial Activity : Analogous sulfonamide-benzodioxin compounds exhibit activity against Gram-positive bacteria (e.g., S. aureus) via mechanisms linked to sulfonamide-mediated enzyme disruption .
  • Screening Protocols : Use microplate-based assays with colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and standardized MIC tests for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the target compound?

  • Methodological Answer :
  • Dynamic pH Control : Maintain pH 9–10 during sulfonylation to prevent side reactions (e.g., hydrolysis of sulfonyl chloride). Automated titration systems enhance reproducibility .
  • Solvent Selection : Use DMF for alkylation steps due to its high polarity and ability to stabilize intermediates. LiH as a base improves nucleophilic substitution efficiency .
  • Purification : Employ flash chromatography or preparative HPLC with C18 columns to isolate high-purity fractions. Monitor via TLC (silica gel GF254, ethyl acetate/hexane eluent) .

Q. What structure-activity relationship (SAR) insights exist for modifying the quinoline and benzodioxin moieties?

  • Methodological Answer :
  • Quinoline Modifications : Introducing electron-donating groups (e.g., methoxy at C6) enhances π-stacking interactions with enzyme active sites, as seen in α-glucosidase inhibitors .
  • Benzodioxin Substitutions : Bulky substituents on the sulfonamide nitrogen reduce antibacterial efficacy, while small alkyl groups improve membrane permeability .
  • SAR Workflow : Synthesize analogs via systematic substitution (e.g., halogens, alkyl chains) and evaluate using dose-response assays. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like α-glucosidase .

Q. How can contradictory data on enzyme inhibition potency between studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human vs. microbial α-glucosidase) and substrate concentrations. Discrepancies in IC₅₀ values (e.g., 37 μM for acarbose vs. 81 μM for analogs in ) may arise from assay conditions .
  • Control Experiments : Include positive controls (e.g., acarbose) in every assay batch to normalize inter-study variability.
  • Statistical Validation : Use ANOVA or Student’s t-test to assess significance of potency differences. Replicate experiments with independent synthetic batches to rule out impurity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.